

Chemical and Pharmacological Profile of Tetrahydroharman

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Compound Focus: Tetrahydroharman

CAS No.: 2506-10-7

Cat. No.: S1789832

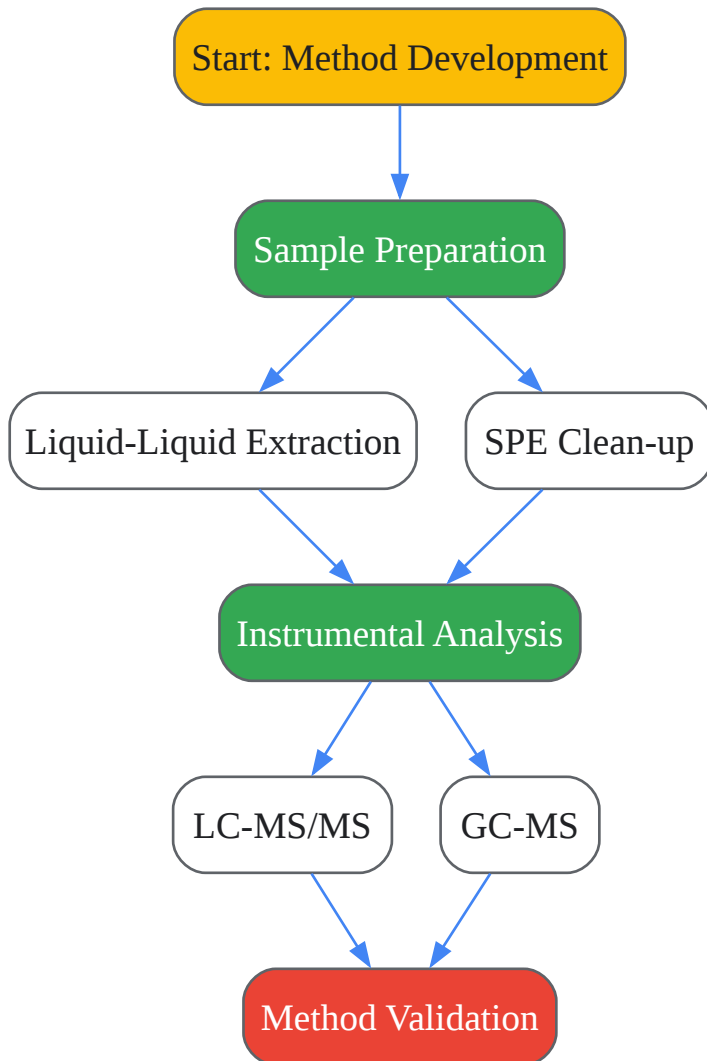
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The table below summarizes the key identifiers and reported activities of **Tetrahydroharman**.

Property/Aspect	Description
IUPAC Name	1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [2]
Other Names	Tetrahydroharmane; Elaeagnine; Calligonine [1] [2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ [1] [3]
CAS Registry Number	525-40-6 [2]
Stereoisomers	(1R)-1-methyl- and (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1]
Pharmacological Activities	Reported to possess antimalarial , antiviral , and cytotoxic activities. The (1R)-isomer (Calligonine) has an effect of substantially lowering blood pressure [1] [4].
Biological Relevance	A β -carboline alkaloid found in various plants and mammalian tissues [5] [1]. Can be biotransformed to other compounds like harmalan and harman in rats [6].

Suggested Framework for Method Development

While specific protocols are not available in the searched literature, you can develop a robust analytical method by building upon standard practices for analyzing similar alkaloids. The following workflow outlines the key stages to consider.



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Based on the general properties of **Tetrahydroharman**, here are specific considerations for each stage of the workflow:

- **Sample Preparation & Extraction**

- **Matrix Consideration:** The initial steps will vary significantly depending on your sample source (e.g., plant material, biological fluid like urine or plasma) [6]. For plant materials, a solid-liquid extraction with a solvent like methanol is typical. For biological fluids, protein precipitation might be necessary first.
- **Extraction Technique:** Given its alkaloid nature, **liquid-liquid extraction** (LLE) using organic solvents like dichloromethane or ethyl acetate from basified aqueous solutions is a suitable approach. **Solid-phase extraction** (SPE) using mixed-mode cation-exchange sorbents can provide superior clean-up for complex matrices like plasma or urine.
- **Instrumental Analysis**
 - **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This is the recommended technique for its high sensitivity and specificity, especially for biological samples. A C18 column with a gradient of water and acetonitrile (both modified with 0.1% formic acid) is a standard starting point. Detection can be performed using Multiple Reaction Monitoring (MRM) for the protonated molecule $[M+H]^+$ with m/z 187.1 [3].
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a viable alternative. A study on a related compound, 1-methyl-1,2,3,4-tetrahydro- β -carboline-1-carboxylic acid, used GC-MS for analysis in human urine and cerebrospinal fluid [6]. The method would likely require derivatization (e.g., silylation) to improve the volatility and chromatographic performance of **Tetrahydroharman**.

Key Takeaways for Researchers

- **Start with Analogous Protocols:** Begin method development by adapting existing protocols for other **tetrahydro- β -carbolines** or related basic, lipophilic alkaloids [7] [8].
- **Prioritize LC-MS/MS:** For achieving high sensitivity and selectivity in complex matrices, LC-MS/MS is the most powerful and modern approach.
- **Validate Rigorously:** Any developed method must be thoroughly validated for parameters like specificity, linearity, accuracy, precision, and recovery according to standards like ICH Q2(R1) guidelines.

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